molecular formula C14H15NO2 B13597592 4-Amino-4-(naphthalen-1-yl)butanoic acid

4-Amino-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B13597592
M. Wt: 229.27 g/mol
InChI Key: ISTJBXOLTZPZFK-UHFFFAOYSA-N
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Description

4-Amino-4-(naphthalen-1-yl)butanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid backbone with an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(naphthalen-1-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives and butanoic acid precursors.

    Formation of Intermediate: The naphthalene derivative undergoes a Friedel-Crafts acylation reaction to introduce the butanoic acid moiety.

    Amination: The intermediate product is then subjected to amination reactions to introduce the amino group at the fourth position of the butanoic acid chain.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

4-Amino-4-(naphthalen-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(naphthalen-1-yl)butanoic acid
  • 2-Amino-3-(naphthalen-1-yl)propanoic acid
  • 4-(Naphthalen-1-yl)butanoic acid

Uniqueness

4-Amino-4-(naphthalen-1-yl)butanoic acid is unique due to the specific positioning of the amino group and the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-amino-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c15-13(8-9-14(16)17)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9,15H2,(H,16,17)

InChI Key

ISTJBXOLTZPZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCC(=O)O)N

Origin of Product

United States

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